molecular formula C10H17NOS.HCl.1/2H2O B1574236 (+)-Cevimeline hydrochloride hemihydrate

(+)-Cevimeline hydrochloride hemihydrate

Cat. No. B1574236
M. Wt: 244.78
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cevimeline hydrochloride hemihydrate, a  novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome. The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.

Scientific Research Applications

  • Structural and Physicochemical Properties : Cevimeline is noted for its unique structural and physicochemical properties. It is a muscarinic receptor agonist increasing secretion of exocrine glands. The hydrochloride hemihydrate form provides a stable solid state for pharmaceutical formulation, as cevimeline base is a liquid at ambient conditions. Investigations into the hydrochloride hemihydrates of cis- and trans-cevimelines reveal differences in crystal packing, melting points, and solubility, with the cis-isomer (the active pharmaceutical ingredient) showing less dense crystal packing, lower melting point, and higher solubility (Stepanovs et al., 2016).

  • Muscarinic Agonist for Xerostomia : Cevimeline's efficacy in treating xerostomia (dry mouth) in patients with Sjögren’s syndrome is well-documented. It acts as a specific agonist of the M3 muscarinic receptor, beneficial in alleviating symptoms of xerostomia and xerophthalmia associated with this syndrome. Clinical trials have shown its effectiveness in increasing salivary flow and improving symptoms of xerostomia (Yasuda & Niki, 2002).

  • Saliva and Tear Secretions in Animal Models : In studies involving rats and mice, cevimeline hydrochloride has been shown to induce saliva and tear secretions. These findings suggest its potential therapeutic efficacy for xerostomia and xerophthalmia in patients with Sjögren's syndrome and in those affected by X-ray exposure in the head and neck region (Iga et al., 1998).

  • Clinical Potential in Xerostomia : Clinical trials have demonstrated the efficacy of cevimeline hydrochloride in the treatment of xerostomia. It has been observed to increase salivary flow and improve both subjective and objective symptoms in patients, thereby enhancing their quality of life (Ohyama et al., 2007).

  • Effect on Gastric Motility : Some studies have explored the potential of cevimeline in treating diseases associated with abnormal gastrointestinal motility. In patients with non‐ulcer dyspepsia, cevimeline administration led to improved symptoms, suggesting its potential as a therapeutic agent for such conditions (Chiba et al., 2007).

  • Mechanism of Action in Fluid Secretion : Research exploring the mechanism of fluid secretion from mouse submandibular glands induced by cevimeline highlights its specific activation of Na+/H+ exchange and potential promotion of Na+ reabsorption, offering insights into its therapeutic action (Kondo et al., 2011).

properties

Product Name

(+)-Cevimeline hydrochloride hemihydrate

Molecular Formula

C10H17NOS.HCl.1/2H2O

Molecular Weight

244.78

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.